molecular formula C11H6N2O2 B8496987 1,3-Dihydro-2H-pyrrolo[3,4-b]quinoline-1,3-dione

1,3-Dihydro-2H-pyrrolo[3,4-b]quinoline-1,3-dione

Cat. No. B8496987
M. Wt: 198.18 g/mol
InChI Key: BMYXNKXTWZRKQY-UHFFFAOYSA-N
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Patent
US05252560

Procedure details

Quinoline-2,3-dicarboxylic acid (1.29 g) and urea (709 mg) were ground together and heated at 170° for 3 h. The cooled mass was treated with water (50 mL) and triturated. The resulting solid was filtered, washed with water, and air dried to give the title compound as a white solid (450 mg). M.p.>300°.
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
709 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11](O)=[O:12])[C:2]=1[C:14]([OH:16])=O.[NH2:17]C(N)=O>O>[C:11]1(=[O:12])[C:3]2[C:2](=[N:1][C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[CH:4]=2)[C:14](=[O:16])[NH:17]1

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
N1=C(C(=CC2=CC=CC=C12)C(=O)O)C(=O)O
Step Two
Name
Quantity
709 mg
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 170° for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
triturated
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(NC(C2=NC=3C=CC=CC3C=C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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